molecular formula C27H44N2O4 B13388835 Boc-N-Me-D-Phe.DCHA

Boc-N-Me-D-Phe.DCHA

Cat. No.: B13388835
M. Wt: 460.6 g/mol
InChI Key: MFORGORUOHHLHW-UHFFFAOYSA-N
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Description

N-tert-Butoxycarbonyl-N-methyl-D-phenylalanine dicyclohexylammonium salt: is a chemical compound commonly used in peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and is often utilized as a building block in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl-N-methyl-D-phenylalanine dicyclohexylammonium salt typically involves the protection of the amino group of phenylalanine with a tert-butoxycarbonyl (Boc) group. This is followed by methylation of the amino group and subsequent formation of the dicyclohexylammonium salt. The reaction conditions often include the use of solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate and methyl iodide.

Industrial Production Methods: Industrial production of N-tert-Butoxycarbonyl-N-methyl-D-phenylalanine dicyclohexylammonium salt follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: N-tert-Butoxycarbonyl-N-methyl-D-phenylalanine dicyclohexylammonium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like trifluoroacetic acid for Boc group removal.

Major Products Formed: The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and reduced amines.

Scientific Research Applications

N-tert-Butoxycarbonyl-N-methyl-D-phenylalanine dicyclohexylammonium salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and proteins.

    Biology: Employed in the study of protein structure and function.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The mechanism of action of N-tert-Butoxycarbonyl-N-methyl-D-phenylalanine dicyclohexylammonium salt involves its role as a protected amino acid derivative. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The dicyclohexylammonium salt form enhances the solubility and stability of the compound, facilitating its use in various chemical reactions.

Comparison with Similar Compounds

  • N-tert-Butoxycarbonyl-L-phenylalanine dicyclohexylammonium salt
  • N-tert-Butoxycarbonyl-N-methyl-L-phenylalanine dicyclohexylammonium salt
  • N-tert-Butoxycarbonyl-D-phenylalanine dicyclohexylammonium salt

Uniqueness: N-tert-Butoxycarbonyl-N-methyl-D-phenylalanine dicyclohexylammonium salt is unique due to its specific stereochemistry (D-configuration) and methylation, which can influence the properties and reactivity of the compound in peptide synthesis. This makes it particularly valuable in the synthesis of peptides with specific structural and functional characteristics.

Properties

Molecular Formula

C27H44N2O4

Molecular Weight

460.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C15H21NO4.C12H23N/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,12H,10H2,1-4H3,(H,17,18);11-13H,1-10H2

InChI Key

MFORGORUOHHLHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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